molecular formula C15H14N4O4 B14977657 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B14977657
M. Wt: 314.30 g/mol
InChI Key: CHVLSKDXSLSYLM-UHFFFAOYSA-N
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Description

This compound features a 7-hydroxy-4-methylcoumarin (chromen-2-one) core linked via a propanamide bridge to a 1H-1,2,4-triazol-3-yl moiety. The coumarin scaffold is known for its photophysical properties and pharmacological relevance (e.g., anticoagulant, anti-inflammatory activities), while the 1,2,4-triazole group enhances bioavailability and enables hydrogen bonding interactions critical for target binding .

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C15H14N4O4/c1-8-10-3-2-9(20)6-12(10)23-14(22)11(8)4-5-13(21)18-15-16-7-17-19-15/h2-3,6-7,20H,4-5H2,1H3,(H2,16,17,18,19,21)

InChI Key

CHVLSKDXSLSYLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC3=NC=NN3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin and Heterocyclic Moieties

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides (3a-l)
  • Structure: These compounds combine a 4-methylcoumarin core with a thiazolidinone ring via an acetamide linker, differing from the target compound’s triazole and propanamide groups.
  • Synthesis : Prepared by refluxing hydrazide derivatives with mercaptoacetic acid and ZnCl₂ in 1,4-dioxane (10–12 hours), yielding 65–78% purity after recrystallization .
  • Key Differences: Thiazolidinone introduces a sulfur atom and a five-membered ring, which may alter electronic properties and metabolic stability compared to the triazole-containing target compound.
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)pyrrole-2-carboxamides (96, 97, 101, 102)
  • Structure : Pyrrole-carboxamide linked to triazole via an ethyl group, contrasting with the target’s coumarin-propanamide-triazole architecture .
  • Synthesis : Synthesized using triphenylmethyl-protected triazole precursors, with SFC purification achieving >95% purity. Retention times (1.29–2.45 min) and NMR data confirm stereochemical diversity .
  • Key Differences : The pyrrole core may enhance π-π stacking interactions, while the ethyl spacer reduces conformational flexibility compared to the propanamide linker.

Triazole-Containing Propanamide Derivatives

N-(Substituted Phenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamides (7–12)
  • Structure : Propanamide-linked triazole with substituted phenyl groups (e.g., chlorophenyl, methoxyphenyl) .
  • Pharmacological Data : Tested in SH-SY5Y cells for neuroprotective effects against 6-OHDA-induced cytotoxicity. Compounds 7–12 showed 20–40% cell viability improvement at 10 μM, suggesting moderate neuroactivity .
  • Key Differences: The triazole-1-yl substitution (vs. Methoxy or chloro substituents on the phenyl ring modulate lipophilicity and target affinity.
N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide
  • Structure : Features a triazol-3-yl sulfanyl group and furan, diverging from the target’s hydroxycoumarin core .

Table 1: Comparative Analysis of Key Compounds

Compound Class Core Structure Heterocycle Linker Purity (%) Key Data/Activity Reference
Target Compound Coumarin 1,2,4-Triazol-3-yl Propanamide N/A Structural flexibility N/A
Thiazolidinone-coumarin (3a-l) Coumarin Thiazolidinone Acetamide 65–78 Synthetic yield: 65–78%
Pyrrole-triazole (96–102) Pyrrole 1,2,4-Triazol-3-yl Ethyl >95 SFC retention: 1.29–2.45 min
Phenyl-triazole (7–12) Phenyl 1,2,4-Triazol-1-yl Propanamide >95 20–40% neuroprotection
Triazole-sulfanyl (SDS) Methoxyphenyl 1,2,4-Triazol-3-yl Sulfanyl N/A Industrial use only

Critical Insights

  • Linker Flexibility : Propanamide spacers (vs. ethyl or sulfanyl) balance conformational flexibility and metabolic stability, critical for oral bioavailability.
  • Coumarin Advantages : The 7-hydroxy-4-methylcoumarin core provides UV absorption and antioxidant properties, absent in pyrrole or phenyl-based analogs .

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